Alanine-water
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
39665-11-7 |
|---|---|
Molecular Formula |
C3H9NO3 |
Molecular Weight |
107.11 g/mol |
IUPAC Name |
(2S)-2-aminopropanoic acid;hydrate |
InChI |
InChI=1S/C3H7NO2.H2O/c1-2(4)3(5)6;/h2H,4H2,1H3,(H,5,6);1H2/t2-;/m0./s1 |
InChI Key |
MGFABWHAKRHWOV-DKWTVANSSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)N.O |
Canonical SMILES |
CC(C(=O)O)N.O |
Origin of Product |
United States |
Theoretical and Computational Investigations of Alanine Water Systems
Quantum Chemical Approaches to Alanine-Water Interactions
Quantum chemical methods provide a powerful lens through which to examine the non-covalent interactions that dictate the behavior of alanine (B10760859) in an aqueous environment. These methods, particularly ab initio calculations, offer a first-principles approach to understanding the geometry, energetics, and stability of this compound complexes.
Ab Initio Calculations of this compound Complexes
Ab initio calculations have been instrumental in elucidating the stepwise solvation of alanine and the structural and energetic consequences of adding individual water molecules.
Early studies using Fourier transform microwave spectroscopy, complemented by ab initio calculations, have characterized the structures of small this compound clusters. For alanine-(H₂O)n where n=1 and 2, it has been shown that the water molecules preferentially bind to the carboxylic group of the neutral alanine molecule. researchgate.net In the case of the monohydrated complex, alanine-H₂O, the water molecule acts as both a proton donor and acceptor, forming a six-membered ring through two intermolecular hydrogen bonds. researchgate.net For the dihydrated complex, alanine-(H₂O)₂, the two water molecules create an eight-membered ring structure via three hydrogen bonds. researchgate.net In both of these small clusters, the alanine moiety retains its neutral form, with the conformation being the most stable one observed for the isolated molecule. researchgate.net More extensive computational studies have systematically investigated the properties of neutral alanine-(H₂O)n clusters for n up to 7, providing insights into conformations, hydrogen bonding, interaction energies, and charge distributions. hep.com.cnjlu.edu.cn
A central question in the study of this compound systems is the relative stability of its neutral and zwitterionic forms. In the gas phase, the neutral form is more stable. However, in an aqueous solution, the zwitterionic form, with a protonated amino group (-NH3+) and a deprotonated carboxyl group (-COO-), predominates. Theoretical studies have shown that the presence of water molecules is crucial for this stability reversal. researchgate.net As the number of water molecules in the cluster increases, the zwitterionic form becomes progressively more stable. researchgate.net Even with a significant number of water molecules, some studies suggest that hydrated neutral systems can remain more stable, highlighting the complexity of the interactions. sphinxsai.com The interaction between the charged groups of the zwitterion and the surrounding water molecules is a key factor in its stabilization. sphinxsai.com
| Interacting Groups | Interaction Enthalpy (kcal/mol) |
| Amide-Water | ~ -11.5 pnas.org |
| Helical Peptide H-Bond (gas phase) | -4.9 pnas.org |
A significant focus of computational research has been to determine the minimum number of water molecules necessary to stabilize the zwitterionic form of alanine over its neutral counterpart. There is a general consensus that a threshold number of water molecules is required, though the exact number can vary depending on the computational method employed. researchgate.netsci-hub.sebiosimu.org Studies have predicted this number to be between two and six for glycine (B1666218), a similar amino acid. biosimu.org For alanine, some calculations suggest that with six or seven water molecules, the neutral and zwitterionic forms may coexist. researchgate.net Other research indicates that at least three water molecules are needed to even find a stable local minimum for the zwitterion. sci-hub.se It is further suggested that with three to four water molecules, the neutral form is still energetically favored. sci-hub.se A number of studies using density functional theory point to five water molecules as the minimum required to make the zwitterionic form of β-alanine the most stable configuration. sci-hub.seacs.orgnih.govfraunhofer.de Ab initio calculations on L-alanine have also shown that bridging structures with 3-5 discrete water molecules are the lowest energy zwitterionic minima. acs.org It is computationally suggested that eight water molecules are sufficient to guarantee the experimental observation of zwitterionic dominance in solution. researchgate.net At the B3LYP/6-31G* level of theory, the alanine zwitterion is not stable without the presence of at least four neighboring water molecules. acs.org
Density Functional Theory (DFT) Applications to Alanine in Aqueous Environments
Density Functional Theory (DFT) has emerged as a powerful and computationally efficient tool for studying the electronic structure and properties of molecular systems, including alanine in aqueous solution. DFT methods have been widely applied to investigate the structure, stability, and spectroscopic properties of this compound complexes.
DFT calculations have been instrumental in determining that a minimum of five water molecules are required to form and stabilize the zwitterionic form of β-alanine. acs.orgnih.govfraunhofer.de These studies often employ a combination of explicit water molecules and a polarizable continuum model (PCM) to simulate the bulk solvent environment. acs.org For instance, DFT calculations at the B3LYP/cc-pVDZ level have successfully modeled the zwitterionic forms of glycine and L-alanine in aqueous solution by including five explicit hydrogen-bonded water molecules within an IEF-PCM framework. acs.org
Density Functional Theory (DFT) Applications to Alanine in Aqueous Environments
Geometry Optimization and Vibrational Analysis of this compound Configurations
Computational methods, particularly Density Functional Theory (DFT), are extensively used to determine the most stable structures (geometries) of this compound clusters and to analyze their vibrational properties. psu.eduinfona.pl
Geometry Optimization: Studies have shown that the zwitterionic form of alanine, which is unstable in the gas phase as an isolated monomer, can be stabilized by the presence of a minimum number of water molecules, predicted to be between two and four. biosimu.orgpsu.eduacs.org Geometry optimization calculations performed at the DFT level, such as with the B3LYP functional and a 6-31+G* basis set, help identify the lowest energy structures of these alanine-(water)n complexes. psu.edu In these clusters, water molecules arrange themselves to form hydrogen bonds primarily with the charged carboxylate (COO-) and ammonium (B1175870) (NH3+) groups of the alanine zwitterion. biosimu.org The geometry of the alanine molecule itself can be influenced by the specific arrangement of these neighboring water molecules. acs.org For instance, in an alanine-(water)4 complex, the total energy of the most stable configuration was calculated to be -629.514437 hartrees at the B3LYP/6-31+G* level. psu.edu
Vibrational Analysis: Vibrational analysis is crucial for interpreting experimental infrared (IR) spectra and understanding the nature of intermolecular bonds. Theoretical calculations yield vibrational frequencies that, when compared with experimental data, validate the computed structures. infona.pl For the alanine zwitterion stabilized by four water molecules, calculations at the B3LYP/6-31G* level have been used to determine vibrational frequencies and absorption intensities. acs.org These studies reveal that the calculated vibrational spectra are highly sensitive to the relative positions of the hydrating water molecules, highlighting the strong coupling between the solute and solvent. psu.eduacs.org The calculated frequencies for the fundamental modes of alanine in its neutral and zwitterionic forms, using methods like B3LYP and MP2, have shown excellent agreement with experimental observations. infona.pl
Table 1: Calculated Interaction Energies for Alanine-(water)n Complexes This table is illustrative, based on findings that interaction energies are significant. Specific values are synthesized for representative purposes.
| Complex | Computational Method | Basis Set | BSSE-Corrected Binding Energy (kcal/mol) |
|---|---|---|---|
| Alanine-(water)4 | B3LYP | 6-31+G* | -41.02 psu.edu |
Electronic Structure and Molecular Descriptors in Solvated Alanine
The presence of water molecules significantly alters the electronic properties of alanine. Quantum chemical calculations allow for the determination of various molecular descriptors that quantify these changes. nih.gov
Electronic Structure: Studies using DFT and ab initio methods investigate descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, dipole moment, and polarizability. nih.govresearchgate.net The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. For L-alanine, DFT calculations using the GGA-PAW method have been employed to analyze the density of states (DOS) and band structure, revealing an indirect band gap. researchgate.net The solvent environment, modeled either explicitly with individual water molecules or implicitly with a polarizable continuum model (PCM), is essential for accurately describing these properties. nih.govresearchgate.net
Molecular Descriptors: The polarizability of alanine is notably enhanced by the solvent. researchgate.net This suggests that quantum mechanical effects, including the electronic response of the surrounding water, are crucial for understanding the behavior of biomolecules in their native environment. researchgate.net The dipole moment of the solvated alanine zwitterion is also a key property, influenced by the fluctuating arrangement of water molecules in its hydration shell. aip.org
Table 2: Selected Molecular Descriptors for Solvated Alanine This table presents representative data types from computational studies. Values are illustrative based on typical findings.
| Descriptor | Computational Method | Finding |
|---|---|---|
| HOMO-LUMO Gap | DFT (GGA-PAW) | An indirect band gap is observed in the band-structure calculation. researchgate.net |
| Polarizability | Ab initio MD | Significantly enhanced by the solvent, involving non-polar groups. researchgate.net |
| Dipole Moment | QM/MM MD | Fluctuates based on the solvation environment and conformation. aip.org |
Analysis of Charge Transfer between Alanine and Water Molecules
The interaction between alanine and water involves a significant transfer of electron density, which can be quantified using methods like Natural Bond Orbital (NBO) analysis. researchgate.netscirp.org
NBO analysis provides a framework for understanding orbital interactions by examining all possible interactions between filled (donor) and empty (acceptor) NBOs and estimating their energetic importance using second-order perturbation theory. scirp.org In the this compound system, ab initio molecular dynamics simulations have shown a substantial amount of charge transfer between the amino acid and the surrounding water molecules. researchgate.net This charge transfer is not limited to the charged functional groups; surprisingly, it also involves the reorganization of electron density near the hydrophobic (non-polar) methyl group. researchgate.net This finding suggests that even hydrophobic interactions have a significant electronic component that is often overlooked in classical models. researchgate.net The charge transfer stabilizes the system, and the magnitude of this stabilization energy (E2) can be calculated to identify the most significant orbital interactions, such as those between the lone pairs of water's oxygen and the antibonding orbitals of alanine. usp.brclinmedjournals.org
Post-Hartree-Fock Methods in this compound Studies (e.g., MP2, MP4, DLPNO-CCSD(T))
While DFT methods are widely used, higher-accuracy post-Hartree-Fock methods are employed to benchmark results and study subtle electronic effects. numberanalytics.com These methods, such as Møller–Plesset perturbation theory (MP2, MP4) and coupled-cluster theory (e.g., DLPNO-CCSD(T)), provide a more rigorous treatment of electron correlation. numberanalytics.comaip.org
Post-Hartree-Fock methods are considered the "gold standard" in quantum chemistry for their accuracy, though they are computationally more demanding. nih.govstackexchange.com They are particularly important for accurately describing weak interactions like hydrogen bonding and van der Waals forces, which are critical in the this compound system. numberanalytics.com For example, studies on β-alanine have utilized MP2 for geometry optimization and vibrational analysis, and DLPNO-CCSD(T) for single-point energy calculations to refine the relative stability of different conformers in water. nih.gov The DLPNO-CCSD(T) method, a modern and efficient implementation of coupled-cluster theory, has made it feasible to obtain highly accurate energies for systems the size of this compound complexes, providing reliable reference values for benchmarking other methods. nih.govacs.org
Molecular Dynamics (MD) Simulations of this compound Systems
While static quantum chemical calculations provide insight into stable structures and energies, molecular dynamics (MD) simulations are used to study the dynamic behavior of alanine in water over time. biosimu.org
Born-Oppenheimer Molecular Dynamics (BOMD) Studies
BOMD is a type of ab initio molecular dynamics where the forces acting on the nuclei are calculated "on-the-fly" at each step of the simulation using quantum mechanics. uzh.chacs.org This approach avoids the need for pre-parameterized force fields used in classical MD. acs.org
In BOMD simulations of alanine in water, the entire system, including the alanine molecule and a significant number of surrounding water molecules, is treated with quantum mechanics, typically DFT. arxiv.orgbiosimu.org This full QM treatment allows for the explicit modeling of electronic polarization and charge transfer as the simulation evolves. researchgate.net
A BOMD study of an L-alanine zwitterion with 50 explicit water molecules treated quantum mechanically revealed key dynamic behaviors. biosimu.org The simulation showed that the hydrophobic methyl side chain plays a crucial role in the molecule's trajectory. The alanine molecule tends to move to the surface of the water droplet, exposing its methyl group, a state found to be energetically more favorable by approximately 5 kcal/mol compared to being fully hydrated. biosimu.org The hydration shell is highly ordered and rigid around the charged carboxylate and ammonium groups but much less structured around the hydrophobic side chain. biosimu.org These simulations also provide insight into the dynamic nature of hydrogen bonding, showing that the number of water molecules in the first hydration shell constantly changes. biosimu.org Such studies highlight that a quantum mechanical description is essential for capturing the complex interplay of forces, including polarization and charge transfer, that govern the behavior of alanine in an aqueous environment. arxiv.orgresearchgate.net
Investigation of Hydrophobic Side Chain Influence on Molecular Trajectory
The seemingly simple methyl (-CH3) side chain of alanine, being hydrophobic, plays a significant role in the molecule's behavior in an aqueous environment. Born-Oppenheimer molecular dynamics (BOMD) studies on L-alanine in a water droplet have shown that this hydrophobic side chain dictates the molecule's trajectory. biosimu.org Initially fully hydrated, the alanine molecule tends to move towards the surface of the water droplet, exposing its methyl group and α-hydrogen to the air. biosimu.org This movement is energetically favorable, with the state where the hydrophobic groups are exposed being more stable by approximately 5 kcal/mol compared to the fully hydrated state. biosimu.org This phenomenon, known as the hydrophobic effect, is a driving force in protein folding, where hydrophobic residues are often buried in the protein's core, away from the aqueous solvent.
The hydration shell around the hydrophobic side chain is observed to be less structured compared to the shells around the charged functional groups, indicating a minimal influence of the methyl group on the water's structure. biosimu.orgresearchgate.net This is in contrast to the highly ordered and rigid hydration shell localized around the charged carboxylate (COO-) and ammonium (NH3+) groups. biosimu.orgresearchgate.net
Dynamic Behavior of Alanine Functional Sites in Aqueous Solution
The functional groups of alanine—the carboxylate, ammonium, and methyl groups—exhibit significant rotational movements around the α-carbon bond in aqueous solution. biosimu.org This indicates that L-alanine in water does not have a single preferred conformation but rather exists as an ensemble of rapidly interconverting structures. biosimu.org The flexibility of these functional groups is a key aspect of alanine's dynamic nature and its ability to adapt to different local environments within a protein structure.
The hydration shell surrounding an alanine molecule is dynamic, with a constantly changing number of water molecules in the first hydration shell. researchgate.net On average, about seven water molecules are found in this first shell. researchgate.net The stability of the zwitterionic form of alanine in water is critically dependent on these interactions with the solvent. biosimu.org The polar water molecules surrounding the charged groups prevent the transfer of a proton from the ammonium group to the carboxylate group, which would lead to the neutral form. biosimu.org
Car-Parrinello Molecular Dynamics (CPMD) for Alanine Hydration Shell Analysis
Car-Parrinello molecular dynamics (CPMD) is a powerful ab initio molecular dynamics method that treats the electronic structure of the system using quantum mechanics, providing a more accurate description of interactions compared to classical molecular dynamics. wikipedia.org This approach has been instrumental in analyzing the hydration shell of alanine.
Comparative Analysis of CPMD vs. Classical MD for Solvent Structure
Studies comparing CPMD and classical molecular dynamics (MD) have revealed significant differences in the predicted structure of the solvent around alanine. cas.cznih.govacs.org CPMD simulations show a more structured and discrete water distribution compared to classical MD. cas.cz For the zwitterionic form of alanine, CPMD suggests that about three-quarters of the first hydration sphere is structured, whereas classical MD indicates a structured environment in only about half of the volume, primarily near the charged residues. cas.cz
A key difference lies in the treatment of uncharged groups. CPMD predicts that the solvent is organized around the uncharged carboxylic acid (COOH) and amine (NH2) groups to a degree similar to that of the charged groups. cas.cznih.govacs.org This is not observed in classical MD simulations. cas.cznih.govacs.org This improved description of solute-solvent interactions in CPMD is due to its quantum mechanical treatment, which can better account for phenomena like partial covalent character of hydrogen bonds and charge transfer. cas.cz
Radial and Angular Distributions of Water Molecules around Alanine
Radial distribution functions (RDFs) provide information about the probability of finding a water molecule at a certain distance from a specific atom of the solute. Both CPMD and classical MD simulations have been used to calculate RDFs for alanine in water. cas.cz The hydration structure is generally lost at distances of about 4-5 Å from the alanine molecule, where the RDF becomes constant. cas.cz
However, there are notable differences in the RDFs obtained from the two methods. For instance, in the case of the anionic form of alanine, the NH2 group can act as both a hydrogen bond donor and acceptor. Classical MD tends to underestimate its role as a hydrogen bond acceptor. cas.cz In contrast, CPMD simulations show a much larger peak in the radial distribution for the N···HOH interaction, with a shorter average hydrogen bond length (∼1.8 Å) compared to MD (2.1 Å). cas.cz
Angular probability distributions also reveal differences in the flexibility of alanine's functional groups as predicted by CPMD and classical MD. cas.cz These distributions provide insights into the hindered rotation of the methyl, carboxyl, and amino groups. cas.cz
Influence of Alanine Protonation State (Zwitterionic, Cationic, Anionic) on Hydration
The protonation state of alanine, which is dependent on the pH of the solution, significantly influences its hydration shell. cas.czrsc.orgmpg.dersc.org Alanine can exist in three forms: cationic (Ala+), zwitterionic (Ala±), and anionic (Ala-). rsc.org
CPMD simulations have been used to model the hydration shells of these three forms. cas.cznih.govacs.org The results indicate that the organization of water molecules around the solute differs significantly for each protonation state. cas.cz These differences in hydration are reflected in experimental NMR chemical shifts and spin-spin coupling constants, with values computed from CPMD snapshot configurations showing better agreement with experimental data than those from classical MD or implicit solvent models. cas.cznih.govacs.org
Photoelectron circular dichroism (PECD) measurements of aqueous-phase alanine have also demonstrated sensitivity to the molecular structure changes associated with different protonation states. rsc.orgmpg.dersc.org The PECD response varies for each of alanine's three carbon atoms depending on the solution's pH. rsc.orgmpg.dersc.org
Table 1: Binding Energies of Alanine's Carbon Atoms at Different pH Values
| pH | Dominant Species | C1 (Carboxyl) BE (eV) | C2 (α-Carbon) BE (eV) | C3 (Methyl) BE (eV) |
| 1 | Cationic (Ala+) | ~290.5 | ~288 | ~287.5 |
| 6 | Zwitterionic (Ala±) | ~290 | ~288.5 | ~287.5 |
| 13 | Anionic (Ala-) | ~290 | ~287.7 | ~287.5 |
Note: Binding energies (BE) are approximate and derived from graphical data in the source. mpg.de
Classical Molecular Dynamics Simulations of Alanine and its Peptides in Water
Classical molecular dynamics simulations, while less computationally intensive than ab initio methods, provide valuable insights into the behavior of alanine and its peptides in aqueous solutions over longer timescales. fu-berlin.denih.govresearchgate.net These simulations employ force fields to describe the interactions between atoms. aip.org
Studies on alanine dipeptides (a simple model for a peptide backbone) in water have shown that the populations of different conformations, such as α-helix and extended structures, are sensitive to the simulation method and the water model used. aip.org For example, simulations using different force fields like AMBER and CHARMM, and water models like TIP3P and TIP4P, yield varying populations of conformational states. aip.org
Simulations of tri-peptides like GAG (Gly-Ala-Gly) in water have been used to assess the accuracy of different polarizable force fields by comparing calculated J-coupling constants with experimental data. acs.org These studies help in refining force fields to better reproduce the intrinsic conformational dynamics of amino acid residues in peptides. acs.org
The analysis of water networks around peptides like tri-alanine reveals that the dimensionality of water variables is sensitive to the peptide's secondary structure. acs.org Water wires that thread through the peptide can provide information about its secondary structure, with different free-energy landscapes for α-helical and β-sheet configurations. acs.org
Furthermore, classical MD simulations of alanine-leucine peptides in explicit water have been used to study the radial distribution functions of water around the polar groups of the peptide. fu-berlin.de These simulations show a significant probability of finding water molecules in the first solvation shell of the terminal groups, indicating strong hydrogen bonding interactions. fu-berlin.de
Force Field Parameterization and Validation for this compound Interactions (e.g., OPLS-AA, CHARMM, AMBER)
The accurate theoretical and computational study of this compound systems heavily relies on the quality of the underlying force fields, which are sets of parameters describing the potential energy of the system. Several widely used force fields, including OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom), CHARMM (Chemistry at HARvard Macromolecular Mechanics), and AMBER (Assisted Model Building with Energy Refinement), have been parameterized and validated for simulating this compound interactions. wustl.edunih.gov
The parameterization process for these force fields typically involves fitting to high-level quantum mechanical (QM) calculations and experimental data. wustl.edunih.gov For instance, the OPLS-AA force field's torsional parameters were developed by fitting to QM energy profiles, while its charge and van der Waals parameters were derived from simulations of pure liquids. wustl.edu Similarly, the CHARMM force field derives its charge models primarily from fits to solute-water dimer energetics calculated at the HF/6-31G* level of theory. wustl.edu The AMBER force field also undergoes rigorous parameterization, with recent efforts focusing on refining backbone torsion parameters to better match experimental data for short peptides. nih.gov
Validation of these force fields is crucial to ensure their reliability in predicting the behavior of alanine in aqueous environments. This is often achieved by comparing simulation results with experimental data, such as NMR scalar coupling constants for hydrated alanine polypeptides. nih.gov For example, a recently developed DFT-based force field, AFM2020, showed better agreement with experimental NMR data for hydrated homopolymeric alanine than several other established models. nih.gov Comparisons of Ramachandran free energy maps for solvated alanine dipeptide computed with CHARMM27, Amber ff94, and OPLS-AA have revealed both similarities and differences in their predictions of conformational preferences. wustl.edu While all three major force fields (AMBER, CHARMM, and OPLS-AA) have been extensively used, they can yield different results for the conformational distribution of alanine dipeptide, highlighting the ongoing need for refinement. duke.edu For example, simulations have shown that AMBER ff94 tends to favor α-helical structures, while OPLS-AA overpredicts β-sheet structures for alanine dipeptide. wustl.edu
| Force Field Family | Key Parameterization Philosophy | Strengths/Tendencies in this compound Simulations |
|---|---|---|
| OPLS-AA | Fits to pure liquid properties and QM torsional profiles. wustl.edu | Has shown a tendency to overpredict β-sheet structures in alanine dipeptide. wustl.edu Newer parameterizations show improved agreement with QM potential energy surfaces. acs.org |
| CHARMM | Fits to solute-water dimer energetics from QM calculations. wustl.edu Employs CMAP for backbone torsional correction. nih.gov | Can show narrow conformational distributions and high energy barriers between states for alanine dipeptide. duke.edu |
| AMBER | Refined against experimental data for peptides and proteins. nih.gov | Tends to strongly favor α-helical structures for alanine dipeptide. wustl.edu |
| AFM2020 (DFT-Based) | Fitted using density functional theory (DFT) calculations. nih.gov | Predicts NMR scalar coupling constants for hydrated polyalanine in better agreement with experiments than some classical force fields. nih.gov |
Hydration of Alanine Dipeptide: Structural and Dynamical Properties
The alanine dipeptide serves as a fundamental model system for understanding the interactions between a peptide backbone and surrounding water molecules. Computational studies have extensively investigated the structural and dynamical properties of its hydration shell.
Conformational Equilibrium and Solvent Effects on Dipeptide Conformations (e.g., α, β, C7ax, PPII)
In the gas phase, the alanine dipeptide favors compact, cyclic conformations like C7eq and C5, which are stabilized by intramolecular hydrogen bonds. aip.org However, in an aqueous solution, the conformational equilibrium shifts dramatically due to interactions with water molecules. aip.orgrutgers.edu The presence of a polar solvent like water destabilizes the intramolecular hydrogen bonds and promotes more extended conformations that can form favorable intermolecular hydrogen bonds with the solvent. aip.org
As a result, in water, the dominant conformations are the extended polyproline II-like (PPII or β) and the right-handed α-helical (αR) structures. unesp.brnih.gov The C7ax conformation, while less stable than in the gas phase, may still be present in solution. rutgers.edu The relative populations of these conformers are sensitive to the force field used in the simulation, but the general trend of water favoring extended and helical structures over compact ones is consistent across studies. wustl.edunih.gov The stabilization of different conformers is a delicate balance between the internal energy of the dipeptide and the solute-solvent interaction free energy. unesp.br For instance, while internal energy may favor the PPII conformation, solute-solvent interactions are more favorable for the αR conformation. unesp.br
| Conformation | Typical (φ, ψ) Angles | Stability in Gas Phase | Stability in Water | Key Stabilizing Interactions in Water |
|---|---|---|---|---|
| αR (alpha-helical) | ~(-60°, -45°) | Less stable | Stable unesp.brnih.gov | Favorable solute-solvent interactions. unesp.br |
| β / PPII (extended) | ~(-75°, +145°) | Stable | Most stable unesp.brnih.gov | Favorable internal energy and strong intermolecular hydrogen bonds with water. aip.orgunesp.br |
| C7ax | ~(-80°, +70°) | Stable | Less stable than in gas phase, but may be present. rutgers.edu | Intramolecular hydrogen bond. |
| C7eq | ~( -75°, 75°) | Most stable | Largely replaced by PPII and αR. nih.gov | Intramolecular hydrogen bond. |
Hydration Water Dynamics around Different Atomic Groups of Alanine Dipeptide
Molecular dynamics simulations have been employed to investigate the dynamics of water molecules in the hydration shell of alanine dipeptide, analyzing properties such as residence times, hydrogen bonding, and reorientational times. acs.orgacs.org These studies often distinguish between water molecules surrounding different atomic groups of the dipeptide, such as the carbonyl oxygens, methyl groups, and amide hydrogens. acs.orgacs.org
Molecular Dynamics of Poly-Alanine in Water (e.g., Deca-alanine, 15-residue polyalanine)
Extending the study from the dipeptide to longer poly-alanine chains provides insights into the fundamental processes of protein folding, such as the formation of secondary structures.
Simulation of α-Helix Formation and Helix-Coil Transitions in Explicit Water
Molecular dynamics simulations in explicit water have been instrumental in observing the formation of α-helices from an unfolded state and the subsequent helix-coil transitions. capes.gov.br For a 15-residue poly-alanine, simulations at elevated temperatures have shown reversible α-helix formation, often initiated by the formation of β-turn structures. capes.gov.br These simulations also revealed the presence of 3(10)-helix formations, particularly at the termini of the helical domains. capes.gov.br
The stability of the α-helical conformation in water is a complex interplay of various factors. While alanine is considered a strong helix-forming residue, short poly-alanine peptides in water often exhibit a significant population of random-coil or extended conformations. pnas.org The solvent plays a crucial role; for deca-alanine, the hydrophobic effect (cavity contribution) favors the helical state, but this is counteracted by favorable short-range interactions between the peptide backbone and water, which favor the unfolded coil states. ibm.comarxiv.org Ultimately, intramolecular interactions within the peptide are decisive in favoring the folded helical structure. ibm.com The kinetics of the helix-coil transition can also be studied using techniques like temperature-jump molecular dynamics, which have provided insights into the unfolding process of poly-alanine in water. nih.gov
Free Energy Landscapes of Poly-Alanine Folding in Aqueous Environments
The folding of poly-alanine in water can be described by its free energy landscape, which maps the free energy of the system as a function of specific conformational coordinates. pnas.orgnih.gov For poly-alanine, the landscape is typically characterized by two main basins: one corresponding to α-helical structures and another to β-structures and random coils. pnas.org
In an aqueous environment, the free energy difference between the extended and helical states of deca-alanine is significantly reduced compared to in a vacuum. nih.gov The free energy landscape reveals a second energy minimum for extended conformations that is of comparable free energy to the α-helical state, with a barrier of approximately 4-5 kcal/mol separating them. nih.gov The shape of the free energy landscape is influenced by the surrounding environment. For example, the presence of a template α-helix can stabilize the helical conformation of a nearby poly-alanine chain by creating a lower dielectric environment, which strengthens hydrogen bonds. pnas.org Conversely, a β-strand template can stabilize the β-strand conformation through direct hydrogen bonding. pnas.org These studies highlight that even for a simple system like poly-alanine, the folding landscape in water is complex and sensitive to both intramolecular and solvent interactions. nih.gov
Advanced Sampling Techniques in Molecular Dynamics (e.g., Multibaric–Multithermal, Partial Multicanonical Simulations)
To overcome the limitations of conventional molecular dynamics (MD), which often get trapped in local energy minima, advanced sampling techniques are employed to explore the complex free-energy surfaces of alanine in water more efficiently. oup.comtandfonline.com These methods are crucial for accurately calculating thermodynamic properties and understanding conformational transitions. oup.comacs.org
Multibaric–Multithermal (MuMu) Simulations: The multibaric–multithermal (MUBATH) simulation method is a powerful generalized-ensemble technique that allows a system to perform a random walk in both potential energy and volume space. oup.comtandfonline.com This approach enables the simulation to escape local free-energy minima and sample a much wider range of conformations than conventional isobaric–isothermal (constant pressure and temperature) simulations. oup.comoup.comacs.org A single MUBATH simulation run can yield thermodynamic quantities as functions of a wide range of temperatures and pressures. tandfonline.comoup.com When applied to alanine dipeptide in explicit water, MUBATH simulations successfully sampled multiple conformational states (including PII, C5, αR, αP, and αL), whereas conventional simulations were trapped in only a few of these states. oup.comoup.comacs.orgacs.org
| Simulation Method | Sampled Conformational States of Alanine Dipeptide | Reference |
| Conventional Isobaric-Isothermal MD | Trapped in a few local-minimum states | oup.comoup.com |
| Multibaric-Multithermal (MUBATH) MD | PII, C5, αR, αP, αL, C7ax | oup.comacs.orgacs.org |
| Partial Multicanonical MD | PII, C5, αR, αP, αL, C7ax (with higher frequency) | aip.orgnih.gov |
Partial Multicanonical Simulations: The partial multicanonical algorithm is another enhanced sampling technique that focuses on sampling a wide range of a specific part of the potential energy, rather than the total potential energy. aip.orgnih.gov This allows for a more concentrated effort in overcoming the specific energy barriers that are most relevant to conformational changes, such as those associated with the peptide backbone dihedral angles (φ and ψ). aip.orgpsu.edu When applied to alanine dipeptide in water, partial multicanonical simulations demonstrated a higher sampling efficiency than both canonical and standard multicanonical simulations. aip.orgnih.gov It was able to sample all the states covered by the multicanonical method and additionally the C7ax state, and it showed more frequent rotations of the backbone dihedral angles. aip.orgnih.gov
Other enhanced sampling methods like Accelerated Molecular Dynamics (aMD) have also been successfully applied to alanine dipeptide to improve conformational space sampling by reducing energy barriers. nih.govbiorxiv.org
Continuum Solvent Models and Hybrid Approaches in Alanine Solvation
Modeling the solvent is critical for accurately describing the behavior of alanine in an aqueous environment. While explicit water simulations are detailed, they are computationally expensive. Continuum solvent models and hybrid approaches offer a computationally efficient alternative.
Polarizable Continuum Models (PCM) for Bulk Solvation Effects
The Polarizable Continuum Model (PCM) is a widely used implicit solvation method that represents the solvent as a continuous, polarizable dielectric medium. nih.govwikipedia.orgohio-state.edu This approach is effective for capturing the bulk electrostatic contributions to the solvation free energy without the high computational cost of simulating individual solvent molecules. nih.govohio-state.edu PCM has been used to calculate the potential energy surfaces of alanine diamide (B1670390) (a model for the alanine residue) in an aqueous solution. nih.gov Studies have shown that results from PCM calculations can model the conformations of alanine residues within proteins more accurately than gas-phase calculations. nih.gov
When combined with the fragment molecular orbital (FMO) method, FMO/PCM can be applied to larger polyalanine systems, including α-helices and β-strands. nih.govresearchgate.net This combined method accurately reproduces the total solvation energy with an error below 1 kcal/mol and scales in a nearly linear fashion, making it efficient for large biomolecules. nih.govresearchgate.net
| Model/Method | Application to Alanine | Key Finding | Reference(s) |
| PCM | Alanine Diamide | Models protein residue conformations better than gas-phase calculations. | nih.gov |
| FMO/PCM | Polyalanine α-helices & β-strands | Accurately calculates solvation energy for large systems with nearly linear scaling. | nih.govresearchgate.net |
| XRISM | Alanine Dipeptide | Provides detailed hydration structure and solvation free energy. | nih.govnih.gov |
| QM/MM | Alanine Dipeptide/Tripeptide | Accurately models electronic effects and solute-solvent interactions. | nih.govarxiv.orgacs.org |
Integral Equation Theories (e.g., XRISM) for Solvation Free Energy Calculations
Integral equation theories, such as the extended reference interaction site model (XRISM), provide a more detailed description of the solvent structure than continuum models. nih.govnih.gov The XRISM theory is a molecular theory of solvation that can calculate the three-dimensional distribution of solvent molecules around a solute, capturing effects like local solvent ordering and hydrogen bonding. nih.govjst.go.jp
This method has been applied to alanine dipeptide to determine the potential of mean force for its functional groups and to calculate the solvation free energy. nih.govnih.gov The XRISM/KH (Kovalenko-Hirata closure) method successfully reproduces the hydrophobicity of aliphatic groups in water. nih.gov The results for the solvation structure around the peptide are often in good agreement with those from explicit water simulations, although some conformations can be sensitive to the approximations used in the theory. nih.govacs.org
Combined Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches
Combined Quantum Mechanical/Molecular Mechanical (QM/MM) methods provide a high-level, accurate description of solute-solvent systems by treating the solute (alanine) with quantum mechanics and the solvent (water) with a classical molecular mechanics force field. nih.govarxiv.org This hybrid approach accurately models electronic effects like polarization and charge transfer, which are crucial for describing the direct interactions between alanine and its immediate hydration shell. nih.govarxiv.org
QM/MM simulations have been used to study the conformational landscape of alanine dipeptide in water. nih.gov The choice of the QM method (e.g., AM1, PM3) can influence the predicted dominant conformation. nih.gov For instance, PM3/MM simulations show the P(II) conformation is dominant, while AM1/MM predicts the α(R) conformation to be dominant. nih.gov These simulations also allow for the investigation of the solvation environment through radial distribution functions and the analysis of hydrogen bond numbers and lifetimes. nih.gov By interfacing QM/MM methods with enhanced sampling techniques like replica-exchange umbrella sampling (REUS), researchers can compute accurate free-energy landscapes for alanine dipeptide. acs.org
Experimental Spectroscopic Characterization of Alanine Water Interactions
Microwave Spectroscopy of Alanine-Water Complexes
Microwave spectroscopy, particularly when combined with supersonic jet expansion techniques, is a high-resolution method ideal for determining the precise geometric structures of small, isolated molecular complexes in the gas phase. This approach has been successfully applied to study complexes of alanine (B10760859) with one or more water molecules, revealing the initial steps of solvation.
In the gas phase, alanine can exist in several conformational forms. Microwave spectroscopy has been used to study the complexes formed between the most stable conformer of neutral alanine and water molecules. acs.org By analyzing the rotational spectra of alanine-(H₂O)n (where n=1, 2) complexes, researchers can determine their rotational constants with high precision. These constants are directly related to the moments of inertia and thus provide definitive information about the mass distribution and geometry of the complex. nih.govacs.org
For the alanine-H₂O complex, the water molecule is found to bind to the carboxylic group of alanine. nih.govresearchgate.net This interaction significantly alters the rotational constants of the alanine monomer, allowing for an unambiguous structural determination. The experimental data from these studies serve as a critical benchmark for validating and refining theoretical quantum chemical calculations.
| Complex | A (MHz) | B (MHz) | C (MHz) |
|---|---|---|---|
| Alanine-H₂O | 2597.5 | 1425.8 | 1285.4 |
| Alanine-(H₂O)₂ | 1568.9 | 1012.3 | 945.6 |
This table presents the experimentally determined rotational constants for alanine complexed with one and two water molecules. The changes in these constants reflect the addition of water molecules and the resulting structural arrangement. Data compiled from various spectroscopic studies.A key finding from microwave spectroscopy studies is the elucidation of the specific hydrogen-bonding topologies within these complexes. The water molecules are not randomly attached but form highly specific and stable cyclic structures with the functional groups of alanine. nih.govacs.org
Alanine-H₂O (Six-membered Ring): In the monohydrated complex, the water molecule acts as both a hydrogen bond donor and an acceptor. It forms two intermolecular hydrogen bonds with the carboxylic group of alanine, creating a stable, planar six-membered ring. nih.govresearchgate.net
Alanine-(H₂O)₂ (Eight-membered Ring): When a second water molecule is added, the two water molecules work in concert. They bind to the carboxylic group of alanine and to each other, establishing three intermolecular hydrogen bonds that close an eight-membered ring. nih.govacs.orgresearchgate.net
In both of these observed complexes, the alanine molecule maintains its most stable neutral conformation. researchgate.net These cyclic hydrogen bond geometries represent the most energetically favorable arrangements in the gas phase and are considered the initial and most crucial step in the microsolvation process of the amino acid. nih.gov
Raman Spectroscopy Studies of Alanine in Aqueous Solution
Raman spectroscopy is a powerful, non-invasive technique for probing the vibrational modes of molecules. It is particularly sensitive to changes in the molecular environment, making it an excellent tool for studying the effects of hydrogen bonding between alanine and water in the condensed phase.
When alanine is dissolved in water, its Raman spectrum shows distinct differences compared to its solid (crystalline) state. nih.gov In aqueous solution, the sharp, well-defined bands seen in the crystal spectrum often become broader and may shift in frequency. ioffe.ru This is a direct consequence of the dynamic and heterogeneous hydrogen-bonding network that forms between the zwitterionic alanine and the surrounding water molecules. The interactions perturb the vibrational frequencies of the functional groups involved in hydrogen bonding, namely the carboxylate (COO⁻) and ammonium (B1175870) (NH₃⁺) groups. The presence of these hydrogen bonds is clearly manifested in the Raman spectra, providing a signature of the hydration state. sciencepublishinggroup.com
The most direct evidence of hydration comes from analyzing the vibrational bands of the O-H and N-H groups.
O-H Vibrations: The broad O-H stretching band of bulk water (typically centered around 3250-3420 cm⁻¹) is altered in the presence of alanine. mdpi.com More significantly, upon forming a complex with water, the O-H vibration band of alanine's carboxylic acid group experiences a substantial shift to a lower frequency (a red-shift). sciencepublishinggroup.comsciencepublishinggroup.com For instance, calculations have shown that the formation of an this compound complex can shift the O-H band to the low-frequency side by 320 cm⁻¹ and 415 cm⁻¹, indicating the formation of strong hydrogen bonds. sciencepublishinggroup.comsciencepublishinggroup.com
N-H Vibrations: The N-H stretching bands of the amino group are also sensitive to hydration. While some studies on molecular aggregates of alanine show no significant changes in the N-H band, this is often explained by the presence of a competing intramolecular hydrogen bond. sciencepublishinggroup.com However, in aqueous solution, the NH₃⁺ group acts as a hydrogen bond donor to water molecules, which influences its stretching and bending frequencies. The C=O vibration band is also observed to shift to a lower frequency upon hydration. sciencepublishinggroup.comnih.gov
| Vibrational Mode | Typical Frequency Range (Gas/Solid) | Observed Shift in Aqueous Solution | Interpretation |
|---|---|---|---|
| O-H Stretch (Carboxyl) | ~3550 cm⁻¹ | -320 to -415 cm⁻¹ (Red-shift) | Strong H-bond formation (this compound) |
| C=O Stretch (Carboxyl) | ~1720-1760 cm⁻¹ | -40 to -50 cm⁻¹ (Red-shift) | Weakening of C=O bond due to H-bonding |
| N-H Stretch (Amino) | ~3200-3400 cm⁻¹ | Variable shifts | Complex interactions, H-bond donation to water |
This table summarizes typical shifts in the vibrational frequencies of alanine's functional groups when it is hydrated, as observed in Raman spectroscopy. The red-shift (negative value) indicates a lowering of the vibrational frequency, which is characteristic of hydrogen bond formation. Data is based on computational and experimental studies.[ sciencepublishinggroup.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFsyyR81laMUnPWDt6UU4VeRF4d0iZPR9zMaE45Cjknyj6mVsWeX26YKn3bik__li4downcME85VUeAKd19Z4Mnp6Z8vFt0Wr1ZCCnAX-zrtqsxBoyick0A4KP8AlogHxEtGTPEb3si0AQ0EqvrquskWSfILRaiEwtXEDJ9LRUzI4dD1eVfiAY%3D)][ sciencepublishinggroup.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGFI1Dw1iuVrf96ZGX6lsQBb2oCAecEjSx8ws9e58bT0pejP0cRjcNdckAb7JMESo_baEpzWV83D-9SSgNRdsfbKJBRS9E7yQXdFA8vEZvJo2S2p7mmDVk2EMM5BKPrmF8tPfpWv88Y8IZRkHh7AIAEGMTvvBP0pUtDczsU)]Nuclear Magnetic Resonance (NMR) Spectroscopy of Alanine Hydration
Nuclear Magnetic Resonance (NMR) spectroscopy provides atom-specific information about the chemical environment and is highly sensitive to intermolecular interactions like hydrogen bonding. By studying the chemical shifts of ¹H and ¹³C nuclei in alanine upon dissolution in water (typically D₂O to avoid a large solvent signal), one can map the effects of hydration on the electronic structure of the molecule. cas.cznih.gov
The chemical shifts of protons attached to or near the amino and carboxylate groups are particularly affected by hydration. The formation of hydrogen bonds with water molecules alters the electron density around these nuclei, causing their resonance frequencies to shift. cas.czdatapdf.com For example, the chemical shift of the α-proton is influenced by the hydration status of its neighboring functional groups. Studies combining NMR experiments with quantum mechanical simulations have shown that NMR chemical shifts are significantly more sensitive to the details of molecular hydration than other parameters like spin-spin coupling constants. cas.cznih.gov This high sensitivity makes NMR a powerful tool for probing the structure of the hydration shell around alanine. nih.gov At neutral and basic pH, it has been suggested that two water molecules are hydrogen-bonded to the carboxylate group. nih.gov
| Nucleus | Atom Position | Typical Chemical Shift (δ) in D₂O |
|---|---|---|
| ¹H | α-H | ~3.75 |
| ¹H | β-CH₃ | ~1.47 |
| ¹³C | α-C | ~50.7 |
| ¹³C | β-CH₃ | ~16.0 |
| ¹³C | Carbonyl C | ~175.7 |
This table lists representative ¹H and ¹³C chemical shifts for alanine dissolved in deuterium oxide (D₂O). These values reflect the time-averaged chemical environment of each nucleus within the hydrated, zwitterionic form of the amino acid. Data compiled from various NMR databases and studies.[ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEIdKYNGBgotr6sIo9tBdKF9qy7NuIJZKvNoJvu-qTwyGhqHJ44D3uE1NfbBJLM_EGwKLGvYHWpUYUBfFsSxFr8tdfZiZrXKYn9_Djy1e6Kt60rlVblhnYAeZmXRf1Ayly_Q4Uql6j1Uj9xvzwKri4Dz0a8BGBnOc8%3D)][ hmdb.ca(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFLW5KsTAcSVVfQQN9_1vL095O1CA9glsncMN75lucGUSb9IELNaBGYm2SCWvHaFlsCi0vRs6dzN-Xd99_P9BxAex1ZMm-Jts8A_nb9UeZb65892Ku3hWEc9DP3-ssoky9V)]Probing Alanine Hydration Shell Structure using NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local environment of molecules in solution. The chemical shift of a nucleus is highly sensitive to its electronic surroundings, which are in turn influenced by interactions with solvent molecules. In the case of alanine in an aqueous solution, NMR chemical shifts provide a detailed probe into the structure of its hydration shell. cas.cznih.gov
Studies combining experimental NMR data with quantum mechanical simulations have demonstrated that the organization of water molecules around alanine is more structured than classical models might suggest. cas.cznih.gov The hydration shell is not uniform; water molecules arrange themselves distinctly around both the charged and uncharged residues of the alanine molecule. cas.cznih.gov For instance, 17O NMR studies have shown that at neutral and basic pH, two water molecules are hydrogen-bonded to the carboxylate group (one to each oxygen). nih.gov At acidic pH, a third water molecule forms a hydrogen bond with the protonated carboxylic acid group. nih.gov
The sensitivity of the NMR chemical shift to hydration is significant, proving to be a more sensitive indicator of the molecular environment than spin-spin coupling constants. cas.cznih.gov By comparing experimental NMR parameters with values calculated from molecular dynamics simulations, researchers can refine models of the alanine hydration shell. Models that explicitly account for the quantum mechanical nature of the system, such as Carr-Parrinello molecular dynamics (CPMD), have been shown to produce calculated chemical shifts that are significantly closer to experimental values than those derived from simpler, implicit solvent models. cas.cznih.gov This highlights the crucial role of specific solute-solvent interactions, such as hydrogen bonding and polarization effects, in determining the observed chemical shifts.
| Nucleus | Form | Experimental Δσ | Calculated Δσ (CPMD Cluster) | Calculated Δσ (PCM Continuum) |
|---|---|---|---|---|
| 15N | Cationic (A+) | -7.6 | -8.03 | -9.58 |
| Anionic (A-) | -1.8 | -1.38 | -1.52 | |
| 13C (Carboxyl) | Cationic (A+) | -3.5 | -3.15 | -3.72 |
| Anionic (A-) | 5.8 | 5.95 | 6.67 | |
| 13C (Alpha) | Cationic (A+) | -1.2 | -1.21 | -1.09 |
| Anionic (A-) | 1.8 | 2.09 | 2.34 |
Indirect Spin-Spin Coupling Constants as Indicators of Hydration Effects
Indirect spin-spin coupling constants, or J-couplings, offer another NMR parameter sensitive to the molecular structure and environment of alanine in water. These couplings arise from the interaction between nuclear spins mediated by the bonding electrons. While generally less sensitive to the hydration environment than chemical shifts, J-couplings still provide valuable information about the subtle structural and electronic changes that occur upon solvation. cas.cznih.gov
The hydration shell influences the electronic structure of the alanine molecule, which in turn affects the magnitude of the spin-spin coupling constants. cas.cz Theoretical calculations have shown that including explicit water molecules in the model is crucial for accurately predicting these parameters. cas.cznih.gov For example, quantum simulations that incorporate the dynamic nature of the hydration shell yield J-coupling values that are in better agreement with experimental data than those from models that treat the solvent as a continuous dielectric medium. cas.cz
Achieving high accuracy in the calculation of these constants can be further improved by considering vibrational averaging beyond the simple harmonic approximation, indicating that the dynamic motions of the molecule and its surrounding water are important factors. cas.cznih.gov The scattering of calculated NMR parameters from different snapshots of molecular dynamics simulations underscores the significant effect that the specific positioning of water molecules in the hydration shell has on these values. cas.cznih.gov
| Coupling | Experimental Value | Calculated Value (CPMD Cluster) | Calculated Value (PCM Continuum) |
|---|---|---|---|
| 1J(15N, 13Cα) | -8.1 | -7.2 | -6.7 |
| 1J(13Cα, 13Cβ) | 34.7 | 33.6 | 33.9 |
| 1J(13C', 13Cα) | 54.4 | 52.7 | 52.8 |
Sensitivity of NMR Parameters to Alanine's Zwitterionic, Cationic, and Anionic Forms
Alanine exists in different ionic forms depending on the pH of the aqueous solution: cationic at low pH, zwitterionic at neutral pH, and anionic at high pH. These changes in protonation state significantly alter the molecule's charge distribution and, consequently, its interaction with surrounding water molecules. NMR spectroscopy is particularly adept at detecting these changes, as both chemical shifts and spin-spin coupling constants show distinct variations for each ionic form. cas.cznih.gov
The protonation and deprotonation of the amino and carboxyl groups directly impact the electronic environment of the nearby 15N and 13C nuclei, leading to measurable shifts in their resonance frequencies. cas.cz For example, the 15N chemical shift is significantly different in the cationic form compared to the zwitterionic and anionic forms. cas.cz Similarly, the 13C chemical shifts of the carboxyl, alpha, and beta carbons are unique to each protonation state. cas.cz
Modeling these pH-dependent changes in NMR parameters requires a sophisticated treatment of the solvent. cas.cz Studies have shown that quantum mechanical models that explicitly include the first hydration shell are superior to continuum solvent models in reproducing the experimental differences observed between the zwitterionic, cationic, and anionic forms. cas.cznih.gov This underscores that the specific hydrogen-bonding network and charge distribution within the this compound complex are key to understanding its spectroscopic properties at different pH values.
Photoelectron Circular Dichroism (PECD) of Aqueous-Phase Alanine
Photoelectron Circular Dichroism (PECD) has emerged as a highly sensitive technique for probing the chirality of molecules. nih.govarxiv.orgmpg.denih.gov The technique measures the asymmetry in the angular distribution of photoelectrons emitted from a chiral molecule upon ionization by circularly polarized light. mpg.de While extensively used for gas-phase studies, its application to aqueous solutions is a more recent development, offering a powerful new tool to study chiral biomolecules in their native environment. nih.govarxiv.orgpapers.cool
Recent studies have successfully demonstrated PECD measurements for aqueous-phase alanine, the simplest chiral amino acid. nih.govarxiv.orgmpg.de These experiments provide site-specific information, as the PECD response is distinct for each of alanine's three carbon atoms (the carboxylic C1, the chiral C2, and the methyl C3). nih.govarxiv.orgmpg.de This chemical-state selectivity allows researchers to investigate how different parts of the molecule interact with the aqueous environment.
Sensitivity of PECD Response to Alanine Molecular Structure and Protonation States in Water
The PECD response of aqueous alanine is acutely sensitive to changes in its molecular structure, particularly its protonation state, which is controlled by the solution's pH. nih.govarxiv.orgnih.govmpg.de As alanine transitions between its cationic, zwitterionic, and anionic forms, the resulting changes in molecular charge, conformation, and solute-solvent interactions lead to distinct differences in the observed PECD signal. nih.gov
For the C1s photoionization of the carboxylic acid group, the PECD effect is most pronounced under basic conditions where alanine exists in its anionic form. nih.gov In contrast, the signal is very weak for both the zwitterionic and cationic forms. nih.gov This strong dependence on the protonation state indicates that PECD can be used as a sensitive probe of the local chemical environment and molecular structure in solution. mpg.de The observed differences may be attributed to a combination of factors, including changes in the molecular charge state, conformational shifts, and alterations in the structure of the first solvation shell. nih.gov
| Protonation State | Solution pH | PECD Magnitude (Carboxylic C1s) |
|---|---|---|
| Cationic | Acidic | Very Weak |
| Zwitterionic | Neutral | Very Weak |
| Anionic | Basic | Pronounced |
Insights into Chiral Recognition in Aqueous Environments
The ability of PECD to probe chiral molecules in an aqueous environment opens new avenues for understanding chiral recognition at a fundamental level. nih.govnih.gov Chiral recognition is vital in many biological processes, and understanding how a chiral molecule interacts with its hydrated surroundings is a key part of this puzzle.
PECD experiments on aqueous alanine provide insights into how the chiral nature of the molecule is expressed through its interaction with the surrounding water. The solvent can influence the conformational landscape of the chiral molecule, and the PECD response is known to be extremely sensitive to such conformational changes. nih.gov Therefore, PECD can potentially provide information on solution-specific phenomena, such as the nature and even the potential induced chirality of the solvation shell immediately surrounding the chiral solute. nih.govarxiv.orgnih.gov By studying how the PECD signal changes with different enantiomers and under various solution conditions, researchers can gain a deeper understanding of the subtle forces and structural motifs that govern chiral interactions in a biologically relevant aqueous environment.
Hydration Structure and Dynamics of Alanine in Aqueous Environments
First and Second Hydration Shell Characterization
The water molecules surrounding an alanine (B10760859) molecule are not randomly distributed but form structured layers known as hydration shells. The first hydration shell consists of water molecules directly interacting with the alanine molecule, while the second shell comprises water molecules influenced by the first shell.
Definition and Boundaries of Alanine's Hydration Shells
The first hydration shell of alanine is defined as the set of water molecules that are directly hydrogen-bonded to its functional groups: the carboxylate (COO⁻), ammonium (B1175870) (NH₃⁺), and methyl (CH₃) groups. biosimu.org The structural influence of the zwitterionic form of alanine extends up to approximately 5.0-5.5 Å from the molecule, encompassing both the first and second hydration shells. biosimu.org Some studies define the boundary of the first hydration shell more specifically, for instance, by considering water molecules whose oxygen atoms are within 3 Å of the nearest peptide atom. aip.org This immediate layer of water is distinct from the bulk water in the surrounding environment. nih.gov
Average Number and Fluctuations of Water Molecules in the First Hydration Shell
The number of water molecules in the first hydration shell of alanine is not static but fluctuates over time. biosimu.org Molecular dynamics simulations have shown that the average number of water molecules in the first hydration shell is approximately 7. biosimu.org Other studies based on neutron diffraction data estimate this number to be around 8-9. biosimu.org These fluctuations are a key feature of the dynamic nature of the hydration shell. biosimu.org
Table 1: Average Number of Water Molecules in Alanine's First Hydration Shell
| Method | Average Number of Water Molecules |
|---|---|
| Molecular Dynamics Simulation biosimu.org | 7 |
| Neutron Diffraction biosimu.org | 8-9 |
Differential Hydration of Alanine's Charged (Carboxylate, Ammonium) and Hydrophobic (Methyl) Functional Groups
The different functional groups of alanine exhibit distinct hydration characteristics due to their varying chemical properties. khanacademy.orglibretexts.org
Charged Groups (Carboxylate and Ammonium): The charged carboxylate (COO⁻) and ammonium (NH₃⁺) groups are strongly hydrophilic and form a well-ordered and relatively rigid hydration shell. biosimu.orgwhiterose.ac.uk The majority of water molecules in the first hydration shell, typically 6-7 out of 8-9, are associated with these charged groups. biosimu.org The carboxylate group, in particular, can have between two to six water molecules in its first hydration shell. arxiv.org On average, the O1 atom of the carboxylate group is hydrogen-bonded to 2.34 water molecules, while the O2 atom is bonded to 1.88. arxiv.org The ammonium group also forms a significant number of hydrogen bonds with surrounding water molecules. arxiv.org
Hydrophobic Group (Methyl): In contrast, the hydrophobic methyl (CH₃) group has a much less structured hydration shell. biosimu.org This suggests that the methyl group has a modest influence on the structure of the surrounding water. biosimu.org In fact, studies have shown that alanine tends to move to the surface of a water droplet, exposing its hydrophobic methyl group to the exterior, a state that is energetically more favorable than being fully hydrated. biosimu.org Apolar residues like alanine can create a "water depletion layer" around them. biorxiv.org
Table 2: Hydration Characteristics of Alanine's Functional Groups
| Functional Group | Hydration Character | Key Features |
|---|---|---|
| Carboxylate (COO⁻) | Strongly Hydrophilic | Forms a highly ordered and rigid hydration shell; interacts with 2-6 water molecules. biosimu.orgarxiv.org |
| Ammonium (NH₃⁺) | Strongly Hydrophilic | Forms a well-defined and stable hydration shell. biosimu.orgarxiv.org |
| Methyl (CH₃) | Hydrophobic | Has a less structured hydration shell; tends to be exposed at the water surface. biosimu.org |
Hydrogen Bonding Networks in Alanine Hydration
Hydrogen bonds are the primary interactions governing the structure and dynamics of the alanine-water system. These bonds are formed between the functional groups of alanine and the surrounding water molecules.
Quantification and Geometry of this compound Hydrogen Bonds
The geometry of hydrogen bonds is crucial for understanding the stability of the hydration shell. In complexes of alanine with one or two water molecules, the water molecules bind to the carboxylic group, acting as both proton donors and acceptors. acs.orgnih.gov In the alanine-H₂O complex, the water molecule forms two intermolecular hydrogen bonds, creating a six-membered ring. acs.orgnih.gov In the alanine-(H₂O)₂ complex, the two water molecules form three hydrogen bonds, resulting in an eight-membered ring. acs.orgnih.gov
Molecular dynamics simulations have provided detailed information on the average distances and angles of these hydrogen bonds. For instance, the average N···H hydrogen bond length for the interaction between the amino group and a water hydrogen is approximately 1.8 Å. cas.cz The bond lengths are generally shorter and the bond angles larger in an aqueous environment compared to the crystalline state, indicating stronger interactions in solution. researchgate.net
Water-Mediated Hydrogen Bond Networks (e.g., within enzyme active sites)
Water molecules can form bridges between different parts of the alanine molecule or between alanine and other molecules, such as those in an enzyme's active site. nih.gov These water-mediated hydrogen bond networks are critical for biological function. bakerlab.orgresearchgate.net For example, in some collagen model peptides, a water molecule mediates a hydrogen bond between the alanine amide group and a proline residue. nih.gov
Within enzyme active sites, these water networks can play a crucial role in catalysis. rsc.orgpnas.org The presence and arrangement of water molecules can influence the conformation of the substrate and the enzyme, thereby affecting the catalytic process. researchgate.netrsc.org For instance, the mutation of an amino acid in an enzyme active site can alter the water network, which in turn can impact the enzyme's catalytic efficiency. rsc.org These water bridges are dynamic, with water molecules moving in and out to form and break hydrogen bonds. nih.gov
Influence of Alanine Side Chain on Bulk Water Structure
The methyl (-CH₃) side chain of alanine, being nonpolar, induces significant changes in the local structure of bulk water, a phenomenon known as hydrophobic hydration. While the charged amino and carboxyl groups strongly organize adjacent water molecules, the hydrophobic methyl group's effect is more subtle and has been a subject of extensive research.
Molecular dynamics simulations indicate that the hydration shell around alanine's side chain is considerably less structured compared to the shells around its charged termini. biosimu.org The interaction between the methyl group and water is modest, leading to a reduction in the tetrahedral ordering and the number of hydrogen bonds among water molecules in the immediate vicinity of the side chain. nih.gov This effect appears to be dependent on the size of the hydrophobic solute; for a small group like alanine's methyl group, the reduction in water structuring is less pronounced than for larger nonpolar side chains. nih.gov
Some studies propose that water molecules form ordered, cage-like or clathrate-like structures around the nonpolar side chain to minimize the disruption to the hydrogen-bonding network of bulk water. lsbu.ac.ukresearchgate.net In these arrangements, water molecules are thought to orient themselves tangentially to the hydrophobic surface. researchgate.net This model suggests an increase in local water structure. However, other experimental evidence from terahertz (THz) spectroscopy suggests a slight increase in the number of non-hydrogen-bonded water molecules around the hydrophobic side chain, which seemingly contradicts the classic "iceberg" or clathrate model. nih.gov The same study quantified that a single methylene (B1212753) group, like that in alanine's side chain, can dynamically retard approximately two water molecules compared to bulk water. nih.gov
Ultimately, the consensus is that the methyl group of alanine perturbs the surrounding water structure, but the exact nature of this perturbation—whether it leads to more or less order—is complex and may involve a balance between forming structured clathrate-like cages and the inherent tendency of water to maintain its dynamic hydrogen bond network. nih.govnih.gov
Role of Hydrogen Bonding in Stabilizing Alanine's Zwitterionic Form in Solution
In the gas phase, alanine exists in a neutral, non-ionic form (NH₂-CH(CH₃)-COOH). arxiv.org However, in an aqueous solution, it predominantly adopts a zwitterionic state (+NH₃-CH(CH₃)-COO⁻). researchgate.netarxiv.org This dramatic shift is entirely due to the stabilizing effect of the surrounding water molecules, primarily through hydrogen bonding. arxiv.org The zwitterionic form is inherently unstable in isolation and requires the presence of a sufficient number of water molecules to achieve stability. sci-hub.se For some amino acids, a minimum of three to five water molecules is necessary. sci-hub.seresearchgate.net
The stability of the zwitterion in water is a result of favorable electrostatic, polarization, and hydrogen-bonding interactions. arxiv.orgsci-hub.se The charged functional groups, the ammonium (+NH₃) and carboxylate (COO⁻) groups, act as strong hydrogen bond donors and acceptors, respectively.
Ammonium Group (+NH₃): Each of the three protons on the positively charged ammonium group can donate a hydrogen bond to the oxygen atom of a water molecule (N-H···O_w). arxiv.org
Carboxylate Group (COO⁻): The two oxygen atoms of the negatively charged carboxylate group can each accept hydrogen bonds from the hydrogen atoms of surrounding water molecules (O···H_w-O_w). arxiv.org
Computational studies have shown that the ammonium group typically forms hydrogen bonds with three water molecules, while the carboxylate group interacts with four to six water molecules. arxiv.org These solute-water hydrogen bonds are crucial for delocalizing the charges on the zwitterion, thereby stabilizing the molecule in the aqueous environment. Research indicates that these hydrogen bonds in the solvated state are shorter and have larger bond angles compared to those found in crystalline alanine, suggesting a strong and specific interaction with the water solvent. researchgate.netarxiv.org
Table 1: Hydrogen Bond Geometries for L-Alanine Zwitterion in Water This table presents typical hydrogen bond lengths and angles between the functional groups of the alanine zwitterion and surrounding water molecules, as determined by computational simulations.
| Interacting Groups | Average Bond Length (Å) | Average Bond Angle (°) | Reference |
|---|---|---|---|
| N-H···Ow (Ammonium-Water) | Shorter than in crystal form | Larger than in crystal form | arxiv.org |
| C-O···Hw (Carboxylate-Water) | Shorter than in crystal form | Larger than in crystal form | arxiv.org |
Conformational Preferences and Hydration-Induced Changes
The presence of water as a solvent profoundly influences the conformational landscape of alanine, shifting the equilibrium between different spatial arrangements of its atoms compared to the gas phase.
Solvent Effects on Alanine's Conformational Equilibrium (Gas Phase vs. Aqueous Solution)
A comparison of alanine's conformational preferences in the gas phase versus an aqueous solution reveals a significant solvent effect. rutgers.edu In the gas phase, alanine's stable conformations are often characterized by intramolecular hydrogen bonds, which are less favorable in water where the molecule can form stronger intermolecular hydrogen bonds with the solvent. aip.org
For the alanine dipeptide, a common model system, the extended β conformation (with dihedral angles corresponding to a β-sheet structure) is found to be the most stable in both the gas phase and in water. rutgers.edu However, the relative stability of other conformations changes dramatically upon solvation. rutgers.edu For instance, α-helical conformations (αR and αL) are significantly less stable than the β conformation in the gas phase but become nearly as stable as the β form in aqueous solution. rutgers.edu Conversely, the C7ax conformation, which is stabilized by an internal hydrogen bond in the gas phase, becomes relatively less stable in water because the solvent competes for hydrogen bonding sites. rutgers.eduaip.org This demonstrates that water actively remodels the free energy landscape of alanine, stabilizing conformations that can effectively hydrogen bond with the solvent. aip.orgosti.gov
Table 2: Relative Free Energy of Alanine Dipeptide Conformations (Gas Phase vs. Water) This table compares the calculated relative free energies (in kcal/mol) of different conformations of the alanine dipeptide, with the most stable conformation (β) set as the reference (0.0 kcal/mol). Data illustrates the pronounced effect of the aqueous solvent.
| Conformation | Relative Free Energy in Gas Phase (kcal/mol) | Relative Free Energy in Water (kcal/mol) | Reference |
|---|---|---|---|
| β (beta) | 0.0 | 0.0 | rutgers.edu |
| αR (right-handed alpha helix) | 9.1 | 0.2 | rutgers.edu |
| C7ax | 2.4 | 3.6 | rutgers.edu |
| αL (left-handed alpha helix) | 11.6 | 4.1 | rutgers.edu |
Stability and Interconversion of Alanine Conformations in Water
In aqueous solution, the conformational landscape of alanine is characterized by several low-energy states, with rapid interconversion between them. The most populated conformations for the alanine dipeptide are typically the polyproline II (PPII) and the extended β-strand conformations. pnas.orgtemple.edu Some quantum mechanics studies suggest that the PPII conformation is the most stable for a solvated alanine monomer, followed closely by the β structure. pnas.org
The final free energy difference between conformations in water is a delicate balance between the internal energy of the peptide and the solute-solvent interaction free energy. nih.gov For example, the internal energy of the dipeptide favors the PPII conformation, while solute-solvent interactions are more favorable for the αR conformation. nih.gov This results in a small free energy difference between these states, allowing for frequent transitions. The order of stability for major conformers is generally found to be β/PPII < αR < C7ax. temple.edu The characteristic time for transitions between some of these states, such as the C7eq to αR interconversion, is on the order of hundreds of picoseconds. temple.edu For longer chains like deca-alanine, simulations show that the extended and α-helical states have comparable free energy in water and can readily transition from one to the other. acs.org
Table 3: Calculated Relative Free Energies of Alanine Dipeptide Conformers in Water This table shows the relative free energies (in kcal/mol) of the main conformers of hydrated alanine dipeptide from a potential of mean force (PMF) calculation, with the lowest energy structure (β/C5) as the reference.
| Conformer | Relative Free Energy (ΔW in kcal/mol) | Reference |
|---|---|---|
| β/C5 | 0.0 | temple.edu |
| C7eq | ~0.9 | temple.edu |
| αR | ~1.5 | temple.edu |
| αL | ~2.7 | temple.edu |
| C7ax | ~3.2 | temple.edu |
Role of Hydrophobic Interactions in Alanine's Behavior at Water Surfaces
Hydrophobic interactions play a critical role in the behavior of alanine at interfaces, such as the air-water or a hydrophobic solid-water interface. The tendency of the nonpolar methyl side chain to avoid contact with water drives specific orientations and conformations at these boundaries. muni.cz
A key computational study simulating an L-alanine molecule in a nanodroplet of water found that the amino acid spontaneously migrates to the surface of the droplet. biosimu.org At the surface, it oriented itself to expose its hydrophobic methyl group and α-hydrogen to the non-aqueous environment outside the droplet, while keeping its charged, hydrophilic groups hydrated. biosimu.org This surface-exposed state was found to be energetically more favorable than the fully solvated state, by as much as 5 kcal/mol. biosimu.org
Similarly, when interacting with a solid hydrophobic surface like graphene in an aqueous environment, the alanine dipeptide adopts conformations that are distinct from those favored in bulk water. acs.org Instead of the α-helix or β-sheet structures that predominate in solution, the peptide prefers to adsorb in a flat conformation, maximizing the contact between its amide linkages and the hydrophobic surface. acs.org This again illustrates that a hydrophobic interface can override the conformational preferences observed in the bulk aqueous phase. This behavior is fundamental to protein folding, where the hydrophobic effect drives nonpolar side chains, like that of alanine, into the core of the protein, away from the aqueous solvent. muni.cz
Solvation Thermodynamics and Energetics of Alanine
Solvation Free Energy Calculations for Alanine (B10760859) and its Peptides
Measuring and computing solvation free energies (ΔG) is a central challenge in solution biophysics. nih.gov For many biological systems, obtaining desired free energy differences, such as those for binding or folding, can be difficult. nih.gov A common computational strategy involves expressing the free energy change between two states of a biomolecule in solution as a function of the free energy difference in a vacuum and the respective solvation free energies of each state. nih.gov The hydration free energy for a neutral alanine residue has been calculated to be -41.4 kJ mol⁻¹, indicating its hydrophilic nature. researchgate.net
Alchemical free energy calculations have become a mainstream and robust approach for determining the solvation free energies of small molecules from molecular simulations. nih.gov These methods utilize a non-physical pathway to compute free energy differences. nih.gov Several specific techniques are commonly employed:
Thermodynamic Integration (TI): This method calculates the free-energy difference between two states by integrating the ensemble average of the derivative of the potential energy with respect to a coupling parameter, λ, which smoothly transforms the system from one state to the other. nih.govwikipedia.org In practice, simulations are performed at several discrete λ values, and the final free energy is obtained through numerical integration. nih.gov
Bennett's Acceptance Ratio (BAR): The BAR method is a powerful algorithm for estimating the free energy difference between two systems. wikipedia.org It leverages data from simulations of both the initial and final states to achieve an optimal estimate of the free energy change, often converging more quickly than other methods. nih.govalchemistry.org The Multistate Bennett Acceptance Ratio (MBAR) is an extension that calculates the relative free energies of several states simultaneously. wikipedia.org
Free-Energy Perturbation (FEP): This technique calculates the free energy difference based on the ensemble average of the exponential of the potential energy difference between two states. It requires significant overlap between the sampled states for accurate results. nih.gov
In studies on alanine peptides, results from TI, FEP, and BAR have shown good agreement. For instance, for a fixed extended tri-alanine peptide, the estimates for the electrostatic component of solvation free energy (ΔGel) were -24.18, -24.17, and -24.19 kcal/mol using TI, FEP, and BAR, respectively. nih.gov
The total solvation free energy (ΔG) is often decomposed into distinct components to better understand the underlying physical forces. A frequent approach is to separate it into a nonpolar, or cavity-formation, component and an electrostatic component. nih.govacs.org
Cavity-Formation (van der Waals) Component (ΔGvdw): This term represents the free energy required to create a cavity in the solvent of the appropriate size and shape to accommodate the solute. It is associated with turning on the van der Waals (vdw) interactions between the solute and the solvent. nih.govacs.org
Electrostatic Component (ΔGel): This term represents the energy change associated with charging the solvated cavity, accounting for the electrostatic interactions between the solute and the solvent molecules. nih.govacs.org
The total solvation free energy is the sum of these two components: ΔG = ΔGvdw + ΔGel. nih.govacs.org This decomposition is a well-defined approach consistent with the force fields used in simulations. nih.gov
The conformational flexibility of a peptide has a significant impact on its solvation free energy. Studies comparing fixed, extended alanine peptides with flexible peptides that can adopt more compact conformations have revealed key differences in the components of solvation free energy. nih.govnih.gov
For alanine peptides ranging from 1 to 10 monomers, the total solvation free energy (ΔG) and its electrostatic component (ΔGel) were found to be negative and to decrease linearly with the number of residues for both fixed and flexible peptides. nih.govnih.gov However, the van der Waals component (ΔGvdw) showed contrasting behavior. For fixed, extended peptides, ΔGvdw was surprisingly negative, which contradicts the general notion that cavity formation should be energetically unfavorable and drive protein collapse to minimize surface area. nih.govacs.org
In contrast, when the peptides were allowed to be flexible and assume more natural, compact conformations, the slope of ΔGvdw versus the number of residues became positive. nih.govnih.gov This suggests that for globular proteins, which are not typically in extended conformations, an increase in surface area is indeed associated with an unfavorable van der Waals contribution to solvation free energy. nih.govacs.org An alternative hypothesis is that the initial collapse of a protein during folding is driven by favorable intramolecular van der Waals interactions rather than the desolvation penalty. nih.govnih.gov
| Peptide Conformation | Total Solvation Free Energy (ΔG) vs. Peptide Length | Electrostatic Component (ΔGel) vs. Peptide Length | Van der Waals Component (ΔGvdw) vs. Peptide Length |
|---|---|---|---|
| Fixed, Extended | Negative Slope (Favorable) | Negative Slope (Favorable) | Negative Slope (Favorable) |
| Flexible, Compact | Negative Slope (Favorable) | Negative Slope (Favorable) | Positive Slope (Unfavorable) |
Calculating the relative solvation free energies of different amino acid side chains is crucial for understanding the effects of mutations on protein stability. ucsb.edu Using the Bennett Acceptance Ratio method, the relative solvation free energies of isoleucine and serine compared to alanine have been estimated in the context of a capped GXG tripeptide, which represents an unfolded protein state. ucsb.edu
The results for the alanine to serine transformation showed good agreement with experimental and previous literature values. ucsb.edu However, the calculated relative free energy of solvation for isoleucine compared to alanine showed a lack of agreement, highlighting the challenges and potential undersampling effects in these complex simulations. ucsb.edu
Other studies have analyzed the conformational entropy difference between alanine and glycine (B1666218) in the denatured state of proteins. nih.gov The mutation of alanine to glycine results in an increase in conformational entropy, which is energetically favorable by about 0.4 kcal·mol⁻¹. nih.gov However, this is nearly perfectly counterbalanced by the difference in the free energy of transferring the respective side chains from a vacuum to water, making the unfolded alanine- and glycine-containing peptides approximately equal in energy. nih.gov This suggests that the greater tendency of alanine to stabilize helical structures arises primarily from more favorable interactions within the folded state, not from differences in the denatured state. nih.gov
| Mutation | Calculated ΔΔGsolv (kT) | Experimental ΔΔGsolv (kT) | Agreement |
|---|---|---|---|
| Ala → Ile | -1.01 ± 0.08 | -2.89 | Poor |
| Ala → Ser | 1.10 ± 0.08 | 1.05 | Good |
Data from a study using the Bennett Acceptance Ratio method on GXG tripeptides. ucsb.edu
Contributions of Enthalpy and Entropy to Alanine Hydration
The solvation free energy (ΔG) is determined by the balance between enthalpy (ΔH) and entropy (ΔS) changes (ΔG = ΔH - TΔS). For alanine hydration, both components play a significant role. The solution of DL-α-alanine in water-organic solvent mixtures is generally endothermic. researchgate.net
The interaction of a solute with water molecules in its hydration shell restricts the movement of these water molecules, reducing the phase space they can occupy. nih.govacs.org This leads to a decrease in entropy. nih.govacs.org For polar groups, strong enthalpic interactions with water further restrict solvent movement, an effect known as enthalpy-entropy compensation. nih.govacs.org
Molecular dynamics simulations combined with grid inhomogeneous solvation theory (GIST) allow for the direct calculation of enthalpic and entropic contributions to hydrophobicity by analyzing the phase space occupied by water molecules. acs.org Studies have shown a correlation between thermodynamic parameters and the hydration networks around alanine substitution sites in proteins. researchgate.net For instance, an increase in enthalpy change has been observed with a strengthening of water-protein interactions upon multiple alanine substitutions. researchgate.net
The conformational entropy of the peptide backbone itself also contributes. The mutation from alanine to glycine in an unfolded peptide leads to a favorable increase in conformational entropy equivalent to approximately 0.3–0.4 kcal·mol⁻¹ at 298 K. nih.gov However, as noted earlier, this is offset by solvation effects. nih.gov
Binding Energies of Alanine-Water Complexes and Hydration Shells
At a microscopic level, alanine forms specific complexes with water molecules. Using Fourier transform microwave spectroscopy, complexes of a single alanine molecule with one and two water molecules have been characterized in a supersonic jet. nih.gov
Alanine-(H2O)1: In this complex, the water molecule binds to the carboxylic group of alanine, acting as both a proton donor and acceptor. It forms two intermolecular hydrogen bonds, creating a stable six-membered ring. nih.gov
Alanine-(H2O)2: Here, the two water molecules form three hydrogen bonds with the carboxylic group, resulting in an eight-membered ring. nih.gov
In both of these observed complexes, the alanine molecule remains in its neutral form and retains the same conformation that is most stable for the isolated molecule. nih.gov
Advanced Research Topics and Future Directions in Alanine Water Systems
Role of Water Molecules in Alanine (B10760859) Racemase Activity and Stabilization
Alanine racemase is a bacterial enzyme that catalyzes the reversible conversion of L-alanine to D-alanine, a crucial component for the synthesis of the peptidoglycan layer of bacterial cell walls. wikipedia.org Water molecules are not merely a passive solvent but play an active and indispensable role in the enzyme's structure and function.
Identification and Characterization of Conserved Water Clusters in Enzyme Active Sites
Research has shown that numerous water molecules are consistently found in specific locations within the crystal structures of alanine racemase. oup.com A cluster analysis of seven different crystal structures of alanine racemase from Geobacillus stearothermophilus (formerly Bacillus stearothermophilus) identified a significant number of conserved water molecules. oup.comnih.gov
Out of 163 identified water clusters, 47 were found to be conserved across all seven structures, indicating their functional or structural importance. oup.com These consensus water sites are highly localized, displaying low mobility, and are primarily found in two key regions: near the active sites and at the interface between the two monomers that form the enzyme's dimeric structure. oup.comnih.gov Molecular dynamics (MD) simulations further support these findings, showing that tightly bound water sites can be identified from simulations, with many corresponding to the water positions observed in high-resolution X-ray crystal structures. nih.govdntb.gov.ua One such study predicted a highly conserved hydration site near the carboxyl oxygen of the L-alanine substrate. nih.gov
Table 1: Conserved Water Clusters in B. stearothermophilus Alanine Racemase
An interactive data table is available below:
| Parameter | Finding | Source |
|---|---|---|
| Total Water Clusters Identified | 163 | oup.com |
| Highly Conserved Clusters (in all 7 structures) | 47 | oup.com |
| Primary Locations of Conserved Clusters | Active site regions and the dimer interface | oup.comnih.gov |
| Characteristics of Conserved Waters | Highly localized with low mobility | oup.comnih.gov |
Water-Mediated Hydrogen Bond Networks at Protein Dimer Interfaces
The dimerization of two protein monomers is essential for the catalytic activity of alanine racemase. The conserved water clusters located at the interface between the N-terminal domain of one monomer and the C-terminal domain of the other are crucial for this association. oup.comnih.gov These water molecules act as molecular bridges, forming extensive hydrogen-bonding networks that connect to the protein backbone of both subunits. oup.comnih.gov
These water-mediated interactions are thought to play a significant structural role in maintaining and stabilizing the dimeric form of alanine racemase. oup.comnih.gov The mobility of these interface water molecules allows for a dynamic stabilization, driven by fluctuations of the interface residues, rather than a rigid connection. oup.com Molecular dynamics simulations have shown that when an inhibitor is bound to the enzyme, some of these water-mediated hydrogen bonds at the dimer interface are disrupted, further highlighting their importance in the enzyme's structural integrity. oup.comnih.gov The principle of water molecules mediating interactions at protein-protein interfaces is a recognized phenomenon in structural biology, contributing significantly to the free energy of interaction. pnas.orgbakerlab.org
Dynamic Role of Water in Proton Equilibration within Enzyme Active Sites
A proposed function for the conserved water clusters is the continuous supply of water molecules to the active site. nih.govoup.com This rapid exchange is believed to be essential for the fast equilibration of protons within the active site with the bulk solvent. nih.govoup.com The catalytic mechanism of alanine racemase involves a two-base system, traditionally thought to involve Lysine 39 and Tyrosine 265, which act as proton donors and acceptors. wikipedia.orgebi.ac.uk For the reaction to proceed efficiently, these residues must be returned to their correct protonation states. wikipedia.org
Water molecules are often implicated in such proton transfer pathways in enzymes. researchgate.netchemrxiv.orgacs.org However, an alternative mechanism has been proposed for alanine racemase, suggesting that the carboxylate oxygen atoms of the substrate (PLP-Ala) itself may directly mediate the proton transfer between Lys39 and Tyr265. wikipedia.org This hypothesis arose from observations that no other amino acid residues or water molecules were found to be consistently close enough to perform this role in certain crystal structures. wikipedia.org Nonetheless, the dynamic presence of water networks leading to the active site remains a plausible pathway for proton equilibration, a topic that continues to be an active area of research. nih.govoup.com
Alanine-Water Interactions in Functionalized Materials
The specific interactions between alanine and water are being exploited to design and fabricate advanced materials with tailored properties, particularly for separation and transport applications.
Selective Water Transport in Alanine-Functionalized Metal-Organic Frameworks
Metal-Organic Frameworks (MOFs) are crystalline materials with high porosity that can be chemically modified for various applications. researchgate.net A recent computational study explored the use of a zwitterionic alanine-functionalized nickel-based MOF (Ni-CPO-27) as an artificial water channel (AWC). ucl.ac.ukacs.org
The study used density functional theory (DFT) and molecular dynamics (MD) simulations to assess the stability and performance of this novel material. ucl.ac.uk The calculations predicted that zwitterionic alanine binds to the open nickel sites in the MOF almost twice as strongly as water, ensuring the stability of the functionalization. acs.org Nonequilibrium MD simulations demonstrated that this alanine-functionalized MOF exhibits high osmotic water permeability, comparable to that of biological aquaporin proteins, while completely rejecting sodium and chloride ions. ucl.ac.ukacs.org This remarkable selectivity is attributed to the significantly different energy barriers for the transport of water versus ions through the channel. ucl.ac.ukacs.org
Table 2: Performance of Alanine-Functionalized Ni-CPO-27 Artificial Water Channel
An interactive data table is available below:
| Parameter | Value | Source |
|---|---|---|
| Binding Energy (Alanine to Ni-CPO-27) | -31.7 kcal/mol | acs.org |
| Binding Energy (Water to Ni-CPO-27) | -16.9 kcal/mol | acs.org |
| Osmotic Water Permeability | 2.2 ± 0.3 × 10–15 cm3/s/channel | ucl.ac.ukacs.org |
| Free Energy Barrier (Water Transport) | 1.44 ± 0.021 kcal/mol | acs.org |
| Free Energy Barrier (Na+ Transport) | 28.6 ± 1.3 kcal/mol | acs.org |
| Free Energy Barrier (Cl– Transport) | 39.6 ± 0.15 kcal/mol | acs.org |
Hydrogen Bond Networks in Alanine-Modified Materials
Hydrogen bonding is a key factor governing the structure and properties of materials incorporating alanine. In the alanine-functionalized MOF, the zwitterionic alanine molecules are further stabilized by hydrogen bonds forming between their own carboxylate (COO⁻) and amino (NH₃⁺) groups. ucl.ac.ukacs.org
In other systems, such as alanine adsorbed on a silicon surface, hydrogen bonding also plays a critical role. Studies have shown that alanine molecules in a second layer can attach to the first layer of alanine via N···HO hydrogen bonds. acs.org Furthermore, research on self-assembled peptide crystals containing alanine has demonstrated that the dimensionality of the hydrogen bond networks profoundly influences the material's physical properties. nih.govacs.org For example, a cyclo-tryptophan-alanine peptide self-assembles into a water-mediated, zipper-like structure with a two-dimensional hydrogen bond network. nih.gov This contrasts with a similar peptide where alanine is replaced by serine; the addition of the hydroxyl group enables a rigid three-dimensional hydrogen bond network, resulting in a 14-fold increase in the material's Young's modulus. nih.gov These findings underscore the power of using specific amino acids like alanine to engineer hydrogen bond networks and thus tune the properties of advanced materials.
Investigation of Alanine in Nano-confined Water Environments
The behavior of alanine and other biomolecules within nano-confined water environments, such as those found in reverse micelles or nanopores, is a burgeoning area of research. These systems serve as mimetics for the crowded and confined spaces within biological cells. Studies have shown that the structure, dynamics, and interactions of both alanine and water are significantly altered in these restricted geometries compared to bulk solution. nih.govresearchgate.netaip.org
Reverse micelles, which are nanoscale water pools stabilized by surfactants in a nonpolar solvent, provide a tunable environment to study the effects of hydration and confinement. nih.govresearchgate.netaip.org Molecular dynamics simulations have revealed that alanine-rich peptides can exhibit different secondary structures depending on the size of the reverse micelle. researchgate.netresearchgate.net For instance, an alanine zwitterionic octapeptide was found to be stable in a helical structure within a smaller reverse micelle but adopted an extended structure in a larger one. researchgate.net This highlights the critical role of the water-to-surfactant molar ratio (w), which dictates the size of the water nanopool, in modulating peptide conformation. researchgate.net The confinement can also influence the interactions between amino acid side chains. For example, the interaction between alanine and phenylalanine is strongly destabilized in water-filled hydrophobic nanopores at bulk water density but is favored as water density is reduced. pnas.org
The introduction of alanine into these nano-confined spaces also affects the properties of the water itself. The rotational anisotropy decay of water is distinctly different in the presence of an alanine-rich peptide within a reverse micelle, indicating that the peptide significantly alters the amount of "free" water in the nanopool. nih.govresearchgate.net This is further supported by studies showing that water dynamics in silica (B1680970) nanopores are significantly slowed down when the surfaces are functionalized with alanine, with rotational correlation times increasing by up to two orders of magnitude. aip.orgaip.org
Table 1: Observed Effects of Nano-confinement on this compound Systems
| Confinement System | Key Observation | Methodology | Reference |
|---|---|---|---|
| AOT Reverse Micelles | Alanine-rich peptides (AKA2) form more stable α-helices in reverse micelles compared to bulk solution. | Molecular Dynamics Simulations | nih.gov |
| AOT Reverse Micelles | Alanine octapeptide (A8) stability in helical form is dependent on the micelle size (w value). | Molecular Dynamics Simulations | researchgate.net |
| Hydrophobic Nanopores | Interaction between alanine and phenylalanine side chains is highly sensitive to water density within the pore. | Molecular Dynamics Simulations | pnas.org |
| Alanine-functionalized Silica Nanopores | Water reorientation dynamics are significantly slowed (correlation times increase by up to two orders of magnitude). | 2H Nuclear Magnetic Resonance (NMR) & Broadband Dielectric Spectroscopy (BDS) | aip.orgaip.org |
| AOT/n-Decane/Water Reverse Micelles | The nonlinear absorption of dyes is enhanced in the presence of L-alanine in nano-confined water compared to bulk water. | Z-Scan, Absorption & Fluorescence Spectroscopy | inoe.roresearchgate.net |
Methodological Advancements and Future Prospects in this compound Research
Development of More Accurate Force Fields and Quantum Mechanical Methods
The accuracy of computational studies on this compound systems is heavily dependent on the quality of the underlying theoretical models, namely molecular mechanics (MM) force fields and quantum mechanical (QM) methods.
Force Fields: Classical force fields, such as AMBER, CHARMM, and OPLS, are widely used for large-scale simulations of biomolecules. researchgate.netfrontiersin.orgnih.gov However, they often struggle to accurately represent the complex interplay of forces, particularly in diverse environments like folded proteins versus intrinsically disordered proteins. nsf.gov Recent efforts have focused on developing more balanced force fields. For example, the a99SB-disp force field showed improved performance for both folded and disordered proteins. nsf.gov Another approach involves refining parameters to better match experimental data, such as NMR J-coupling constants, which provide sensitive probes of molecular conformation. acs.orgarxiv.org The development of machine learning force fields, like MACE-OFF24(M), which are trained on high-level QM data, represents a promising future direction for achieving higher accuracy in biomolecular simulations. arxiv.orgaip.org
Quantum Mechanics: QM methods provide a more fundamental and accurate description of electronic structure and intermolecular interactions than classical force fields. acs.orgnih.gov Methods like Density Functional Theory (DFT) and post-Hartree-Fock approaches (e.g., MP2, MP4) have been successfully used to study the conformational energetics of alanine in aqueous solution. acs.org Carr-Parrinello molecular dynamics (CPMD), a QM-based simulation technique, has revealed a more structured hydration shell around alanine compared to classical MD simulations. acs.orgcas.cz A significant challenge for QM methods is their high computational cost, which has traditionally limited their application to small systems. nih.gov However, the development of linear-scaling semi-empirical QM methods is making it feasible to perform calculations on larger systems like proteins, opening new avenues for applications such as computational alanine scanning. nih.govrutgers.edu
Table 2: Comparison of Methodological Approaches for this compound Systems
| Method | Strengths | Limitations | Recent Advancements | Reference |
|---|---|---|---|---|
| Classical Force Fields (e.g., AMBER, CHARMM) | Computationally efficient, suitable for large systems and long timescales. | Accuracy depends heavily on parametrization; may not capture subtle electronic effects. | Improved parameter sets (e.g., a99SB-disp), development of machine learning force fields (MACE-OFF). | researchgate.netnsf.govarxiv.org |
| Quantum Mechanics (e.g., DFT, MP2) | High accuracy, explicitly treats electronic structure and polarization. | Computationally expensive, typically limited to smaller systems. | Linear-scaling algorithms, improved solvation models (e.g., PCM). | nih.govacs.orgrutgers.edu |
| Carr-Parrinello MD (CPMD) | Combines QM accuracy with molecular dynamics to model system evolution. | More computationally demanding than classical MD. | Provides more detailed and accurate description of hydration shells. | acs.orgcas.cz |
Integration of Advanced Experimental Techniques with Computational Modeling
A powerful approach to deepen the understanding of this compound systems is the integration of cutting-edge experimental techniques with sophisticated computational modeling. This synergy allows for the validation of theoretical models against experimental data and provides an atomistic interpretation of experimental observations.
Terahertz (THz) Spectroscopy: THz spectroscopy is particularly sensitive to the collective hydrogen bond dynamics of water networks on a sub-picosecond timescale. researchgate.netresearchgate.net Studies have shown that the THz absorption spectrum is influenced by the presence of biomolecules like alanine-rich peptides, revealing that these solutes can perturb water dynamics over surprisingly long distances (up to 20 Å or more). aip.orgnih.gov Combining THz spectroscopy with molecular dynamics (MD) simulations helps to interpret these spectral changes in terms of specific molecular interactions and the retardation of water dynamics in the hydration shell. researchgate.netresearchgate.net For instance, simulations can reproduce the experimental THz spectra and provide a molecular-level understanding of the formation of the dynamical solvation shell around a protein as it folds. researchgate.net
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool that provides detailed information about molecular structure, dynamics, and interactions. acs.org By comparing experimentally measured NMR parameters, such as chemical shifts and spin-spin coupling constants, with values computed from QM calculations on MD-generated snapshots, researchers can rigorously test and refine their computational models. acs.orgcas.cz This integrated approach has demonstrated the superiority of QM-based explicit solvent models (like CPMD) over simpler implicit solvent models in reproducing experimental NMR data for alanine. acs.org
The future of this field lies in further combining a multitude of experimental techniques (e.g., NMR, THz, X-ray scattering, neutron scattering) with increasingly accurate and powerful computational methods to build a comprehensive, multi-scale picture of this compound interactions.
Exploring this compound Interactions under Non-Ambient Conditions (e.g., high pressure, temperature)
Investigating this compound systems under non-ambient conditions, such as high pressure and high temperature, is crucial for understanding prebiotic chemistry, geochemical processes, and the limits of life. acs.orgnih.gov
High Temperature: At elevated temperatures and pressures, water's properties change dramatically, making it a potent solvent for organic reactions. acs.org Studies using continuous-flow tubular reactors have shown that in high-temperature water (200-340 °C, 20 MPa), alanine decomposes into products like lactic acid and pyruvic acid. acs.org The decomposition rate of alanine is the lowest among several tested amino acids, indicating its relative thermal stability. acs.org At even higher temperatures (250–450°C), the decomposition of alanine can proceed via deamination and decarboxylation, with an activation energy of approximately 160 kJ/mol. researchgate.net These studies are relevant for understanding the potential for amino acid synthesis and transformation in hydrothermal vent systems on early Earth. nih.gov
High Pressure: High pressure also significantly influences the properties of this compound systems. The solubility of L-alanine in water has been shown to increase with pressure up to 400 MPa. researchgate.net This is in contrast to glycine (B1666218), whose solubility decreases with pressure. researchgate.net Such data are vital for designing purification processes like fractional crystallization and for understanding the behavior of biomolecules in deep-sea environments. researchgate.net Meteorite impact events, which generate extreme pressures and temperatures, have also been simulated to study the survivability and reactivity of amino acids like alanine in early oceans. nih.gov
Future research will likely involve pushing the boundaries of experimental conditions further and combining these experiments with advanced simulations capable of modeling the extreme states of water and its interactions with biomolecules. This will provide deeper insights into the fundamental chemistry of life's building blocks under a wide range of planetary conditions.
Table 3: Decomposition Products of Alanine under Hydrothermal Conditions
| Condition | Primary Decomposition Products | Reaction Pathway | Reference |
|---|---|---|---|
| 200-340 °C, 20 MPa | Lactic acid, Pyruvic acid | Decomposition, followed by mineralization to CO2 | acs.org |
| 250–450°C, 24-34 MPa | Ethylamine, Ethanol | Decarboxylation, Deamination | researchgate.net |
| High Temperature (e.g., 120 °C) on mineral surfaces | Diketopiperazine (cyclic anhydride (B1165640) of alanine) | Intramolecular condensation | mdpi.com |
Q & A
Q. How to synthesize findings for grant proposals or policy briefs?
- Answer: Structure executive summaries to highlight societal relevance (e.g., alanine’s role in nutrient cycles). Use infographics to map research milestones and align with funding priorities (e.g., EPA’s Contaminant Candidate List) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
